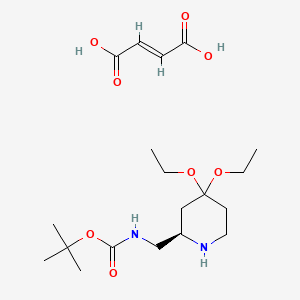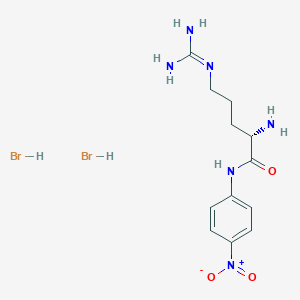amine dihydrochloride; 95% CAS No. 1426142-86-0](/img/structure/B6350741.png)
[3-(1H-Imidazol-1-yl)propyl](4-pyridinylmethyl)amine dihydrochloride; 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1H-Imidazol-1-yl)propyl](4-pyridinylmethyl)amine dihydrochloride (3-IPA-dihydrochloride) is a versatile compound with a wide range of uses in scientific research. It is an organic compound composed of an imidazole and a pyridine ring, with a molecular weight of approximately 283.84 g/mol. 3-IPA-dihydrochloride is available in a 95% purity grade, making it an ideal compound for use in laboratory experiments.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity : This compound and its derivatives have been synthesized and evaluated for their biological activities. For instance, a study conducted by Rehan, Al Lami, & Alanee (2021) focused on synthesizing new derivatives bearing imidazo[1,2-a]pyrimidine for their potential anti-cancer and antioxidant activities.
Antiulcer Agents : In another study, derivatives of imidazo[1,2-a]pyridines, which are closely related to the compound , were synthesized as potential antiulcer agents. This research by Starrett et al. (1989) highlighted the significance of these compounds in developing cytoprotective antiulcer drugs.
Phosphodiesterase Inhibition and Antimicrobial Activities : The compound's derivatives have also been evaluated for their enzyme inhibition and antimicrobial properties. For example, Bukhari et al. (2013) synthesized a series of derivatives for studying their phosphodiesterase (PDE) inhibition and antimicrobial activities.
Palladium-Catalyzed Synthesis : The compound's derivatives have been utilized in palladium-catalyzed synthetic processes. A study by Mancuso et al. (2017) describes a novel approach to synthesize benzimidazopyrimidinones using a palladium-catalyzed process.
Nucleoside Derivatives Synthesis : The compound's structural framework has been used in the synthesis of nucleoside derivatives. Research by Cristalli et al. (1994) focuses on synthesizing 2′-deoxyribonucleoside derivatives of N6-substituted 1-deazaapurines, indicating its potential in nucleic acid chemistry.
Mecanismo De Acción
Target of Action
It’s known that imidazole-containing compounds have a broad range of biological properties and can interact with various targets .
Mode of Action
Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities .
Result of Action
It’s known that imidazole derivatives can have a wide range of effects at the molecular and cellular level, depending on their specific biological activities .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of imidazole derivatives .
Propiedades
IUPAC Name |
3-imidazol-1-yl-N-(pyridin-4-ylmethyl)propan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4.2ClH/c1(8-16-9-7-15-11-16)4-14-10-12-2-5-13-6-3-12;;/h2-3,5-7,9,11,14H,1,4,8,10H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKWNEVMACHGTQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CNCCCN2C=CN=C2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






amine dihydrochloride](/img/structure/B6350705.png)
![[2-(1H-Indol-3-yl)ethyl][(6-methylpyridin-2-yl)methyl]amine dihydrochloride](/img/structure/B6350710.png)
![[3-(1H-Imidazol-1-yl)propyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine hydrochloride](/img/structure/B6350718.png)
![1-Benzyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]piperidin-4-amine dihydrochloride](/img/structure/B6350719.png)
![[2-(3,4-Dimethoxyphenyl)ethyl][(6-methylpyridin-2-yl)methyl]amine dihydrochloride](/img/structure/B6350721.png)
![[3-(1H-Imidazol-1-yl)propyl][(6-methylpyridin-2-yl)methyl]amine dihydrochloride](/img/structure/B6350728.png)
![[(6-Methylpyridin-2-yl)methyl][2-(morpholin-4-yl)ethyl]amine dihydrochloride](/img/structure/B6350729.png)
![(6S)-4-(2,3-Dimethoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6350733.png)
![1-Benzyl-N-[(3-methylthiophen-2-yl)methyl]piperidin-4-amine dihydrochloride](/img/structure/B6350748.png)